Sodium ethylparaben
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Overview
Description
Ethylparaben sodium, also known as sodium ethyl para-hydroxybenzoate, is the sodium salt of ethylparaben. Ethylparaben is an ethyl ester of para-hydroxybenzoic acid. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antifungal and antibacterial properties .
Preparation Methods
Ethylparaben sodium is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with sodium hydroxide to form ethylparaben sodium . Industrial production methods typically involve large-scale esterification and neutralization processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethylparaben sodium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, ethylparaben sodium can hydrolyze back to para-hydroxybenzoic acid and ethanol.
Oxidation: Ethylparaben sodium can be oxidized to form para-hydroxybenzoic acid.
Substitution: The hydroxyl group in ethylparaben sodium can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed include para-hydroxybenzoic acid and its derivatives .
Scientific Research Applications
Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:
Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples and culture media.
Medicine: Incorporated in pharmaceutical formulations to extend shelf life and ensure product safety.
Industry: Utilized in the production of cosmetics, personal care products, and food items to inhibit the growth of bacteria and fungi
Mechanism of Action
Ethylparaben sodium exerts its preservative effects by disrupting the cell membrane of microorganisms, leading to the leakage of cellular contents and inhibition of essential enzymatic processes. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and key enzymes such as ATPases and phosphotransferases .
Comparison with Similar Compounds
Ethylparaben sodium is part of the paraben family, which includes compounds like methylparaben, propylparaben, and butylparaben. Compared to its counterparts:
Methylparaben: Has a shorter alkyl chain, making it less lipophilic and slightly less effective against fungi.
Propylparaben: Has a longer alkyl chain, providing greater lipophilicity and stronger antifungal properties.
Butylparaben: Has an even longer alkyl chain, offering the highest lipophilicity and strongest antimicrobial activity among parabens
Ethylparaben sodium is unique due to its balanced lipophilicity and effectiveness, making it a versatile preservative in various applications.
Properties
CAS No. |
35285-68-8 |
---|---|
Molecular Formula |
C9H10O3.Na C9H10NaO3 |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
sodium;4-ethoxycarbonylphenolate |
InChI |
InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3; |
InChI Key |
HLEKLAHSVAPCPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O.[Na] |
melting_point |
ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C |
35285-68-8 | |
physical_description |
White, crystalline hygroscopic powder |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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